molecular formula C15H16O2 B1529184 Bisphenol-alpha-2,2',6,6'-d4 CAS No. 102438-62-0

Bisphenol-alpha-2,2',6,6'-d4

Cat. No. B1529184
CAS RN: 102438-62-0
M. Wt: 232.31 g/mol
InChI Key: IISBACLAFKSPIT-ULDPCNCHSA-N
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Description

Bisphenol-alpha-2,2’,6,6’-d4, also known as 4,4’-Isopropylidenediphenol or 2,2-Bis (4-hydroxyphenyl)propane, is an organic synthetic compound . It is used in scientific research due to its unique properties and finds applications in various fields such as material science and biotechnology.


Molecular Structure Analysis

The molecular formula of Bisphenol-alpha-2,2’,6,6’-d4 is (CH 3) 2 C (C 6 H 2 D 2 OH) 2 . It has a molecular weight of 232.14014 .


Physical And Chemical Properties Analysis

Bisphenol-alpha-2,2’,6,6’-d4 is a white-faint pink solid .

Scientific Research Applications

Pharmacokinetics and Human Exposure

Research by Oh et al. (2018) studied the pharmacokinetics of Bisphenol S (BPS), a substitute for Bisphenol A (BPA), in humans after single oral administration, using d4-BPS as a tracer. This study highlighted the rapid absorption and excretion of d4-BPS in humans, providing insights into its metabolism and potential for human exposure assessment (Oh et al., 2018).

Endocrine Activities

Molina-Molina et al. (2013) explored the agonistic and antagonistic activities of BPS and other BPA congeners and derivatives through nuclear receptors. Their findings revealed that BPS could disrupt multiple nuclear receptors, indicating its potential as an endocrine disruptor (Molina-Molina et al., 2013).

Environmental Impact and Bioremediation

Chhaya and Gupte (2013) investigated the bioremediation potential of Bisphenol A using a laccase from Fusarium incarnatum in a reverse micelles system, showcasing an innovative approach to mitigate BPA's environmental impact. This study suggests a pathway for the effective degradation of Bisphenol A, emphasizing the role of enzymatic treatment in environmental protection (Chhaya & Gupte, 2013).

Detection Methods

Gugoasa (2019) reviewed electrochemical sensors for the determination of Bisphenol A, underlining the significance of developing sensitive and selective detection methods for monitoring BPA in various matrices. This research highlights the ongoing efforts to accurately assess BPA contamination in food, environmental, and biological samples, contributing to public health and safety efforts (Gugoasa, 2019).

Biochemical Analysis

Biochemical Properties

Bisphenol-alpha-2,2’,6,6’-d4 plays a significant role in biochemical reactions due to its structural similarity to Bisphenol A. It interacts with various enzymes, proteins, and other biomolecules. For instance, Bisphenol-alpha-2,2’,6,6’-d4 can bind to estrogen receptors, mimicking the hormone’s effects and influencing estrogenic activity . Additionally, it interacts with enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which are responsible for its biotransformation .

Cellular Effects

Bisphenol-alpha-2,2’,6,6’-d4 affects various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, Bisphenol-alpha-2,2’,6,6’-d4 has been shown to alter the expression of genes involved in cell proliferation and apoptosis . It can also disrupt normal cellular metabolism by interfering with glucose and lipid metabolism, leading to metabolic imbalances .

Molecular Mechanism

The molecular mechanism of Bisphenol-alpha-2,2’,6,6’-d4 involves its binding interactions with biomolecules. It can bind to estrogen receptors, leading to the activation or inhibition of downstream signaling pathways . Additionally, Bisphenol-alpha-2,2’,6,6’-d4 can inhibit or activate enzymes, such as cytochrome P450, affecting the metabolism of other compounds . Changes in gene expression are also observed, with Bisphenol-alpha-2,2’,6,6’-d4 influencing the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bisphenol-alpha-2,2’,6,6’-d4 can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Bisphenol-alpha-2,2’,6,6’-d4 can degrade over time, leading to changes in its biological activity . Long-term exposure to Bisphenol-alpha-2,2’,6,6’-d4 can result in persistent alterations in cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of Bisphenol-alpha-2,2’,6,6’-d4 vary with different dosages in animal models. At low doses, Bisphenol-alpha-2,2’,6,6’-d4 may exhibit minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage level triggers noticeable physiological responses . High doses of Bisphenol-alpha-2,2’,6,6’-d4 can also result in toxic or adverse effects, including disruptions in endocrine function and metabolic imbalances .

Metabolic Pathways

Bisphenol-alpha-2,2’,6,6’-d4 is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and alter metabolite levels, leading to changes in cellular function . Bisphenol-alpha-2,2’,6,6’-d4 can also influence the activity of other metabolic enzymes, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, Bisphenol-alpha-2,2’,6,6’-d4 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within different cellular compartments can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of Bisphenol-alpha-2,2’,6,6’-d4 plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

2,6-dideuterio-4-[2-(3,5-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-ULDPCNCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC(=C(C(=C2)[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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